molecular formula C10H12BrFN2 B13580402 1-(2-Bromo-5-fluorophenyl)piperazine

1-(2-Bromo-5-fluorophenyl)piperazine

Cat. No.: B13580402
M. Wt: 259.12 g/mol
InChI Key: CPVSOKGOCJFDQO-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)piperazine is a halogenated phenylpiperazine derivative characterized by a bromine atom at the ortho position and a fluorine atom at the para position on the phenyl ring. Piperazine derivatives are widely explored for their pharmacological and chemical applications, particularly as serotonin receptor modulators and intermediates in organic synthesis .

The synthesis of halogenated phenylpiperazines typically involves nucleophilic substitution or coupling reactions. For example, trifluoroacetic acid-mediated deprotection of tert-butyl carbamate intermediates (e.g., as seen in the synthesis of 1N-(2-bromo-5-methoxybenzoyl)piperazine) yields high-purity products (85% yield) . Similar methods may apply to 1-(2-Bromo-5-fluorophenyl)piperazine, with halogen substituents influencing reaction kinetics and regioselectivity.

Properties

Molecular Formula

C10H12BrFN2

Molecular Weight

259.12 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)piperazine

InChI

InChI=1S/C10H12BrFN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

CPVSOKGOCJFDQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Bromo-5-fluorophenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-5-fluoroaniline with piperazine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

1-(2-Bromo-5-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to yield amines. Reagents such as hydrogen peroxide or sodium borohydride are typically used for these transformations.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperazines, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique substitution pattern makes it valuable for designing new chemical entities.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as receptors or enzymes. It can serve as a probe to investigate the structure-activity relationships of related compounds.

    Medicine: The compound is explored for its potential pharmacological properties. It may act as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituents on the phenyl ring critically determine the electronic, steric, and pharmacological profiles of phenylpiperazines. Key analogs include:

Compound Substituents Key Structural Features
1-(2-Bromo-5-fluorophenyl)piperazine 2-Br, 5-F Strong electron-withdrawing groups (EWGs) at ortho and para positions
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ Bulky EWG at meta position
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl Moderate EWG at meta position
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-OCH₃ Electron-donating group (EDG) at para position
1-(2-Methoxyphenyl)piperazine 2-OCH₃ EDG at ortho position

Key Observations:

  • Steric Effects : The ortho-Br substituent introduces steric hindrance, which may reduce conformational flexibility compared to meta-substituted analogs (e.g., TFMPP) .

Pharmacological Activity

Piperazine derivatives exhibit diverse serotonin (5-HT) receptor activities:

Compound Receptor Affinity Pharmacological Effects
TFMPP 5-HT1B/1C agonist Suppresses locomotor activity, appetite inhibition
mCPP 5-HT1B/1C/2C agonist Anxiolytic effects, antidepressant metabolite
1-(2-Methoxyphenyl)piperazine 5-HT2A partial agonist Potential antipsychotic activity
1-(2-Bromo-5-fluorophenyl)piperazine Predicted: 5-HT1B/1C agonist Hypothesized appetite modulation or neuroendocrine effects

Mechanistic Insights:

  • TFMPP and mCPP reduce locomotor activity in rats via 5-HT1B/1C receptors, with effects blocked by 5-HT antagonists like metergoline .
  • The ortho-Br and para-F substituents in 1-(2-Bromo-5-fluorophenyl)piperazine may enhance receptor binding affinity compared to mCPP (3-Cl) due to stronger EWGs .

Metabolic and Toxicological Profiles

Metabolism of phenylpiperazines often involves hydroxylation, dehalogenation, or piperazine ring degradation:

Compound Major Metabolites Toxicological Notes
mCPP Hydroxy-mCPP, 3-chloroaniline Detected in urine via GC-MS; differentiation from trazodone metabolites required
TFMPP Hydroxy-TFMPP Associated with hallucinogenic effects
1-(2-Bromo-5-fluorophenyl)piperazine Predicted: Bromo/fluoro-aniline derivatives Potential hepatotoxicity due to halogenated byproducts

mCPP metabolism produces glucuronidated/sulfated hydroxy metabolites, while TFMPP shows neuroendocrine effects at low doses (0.8 mg/kg) .

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